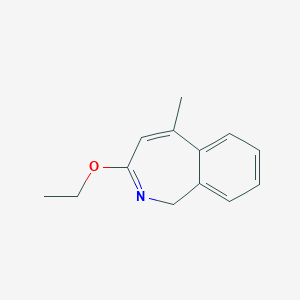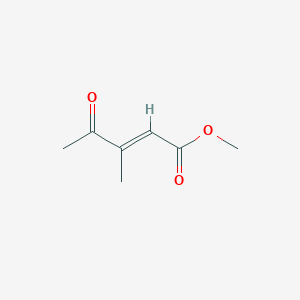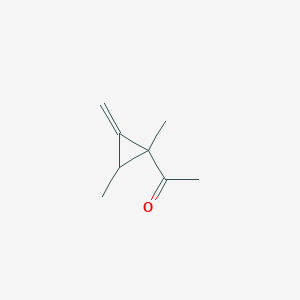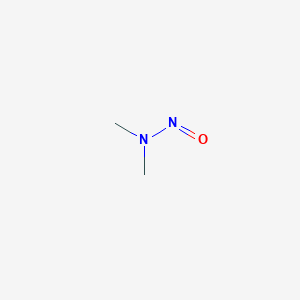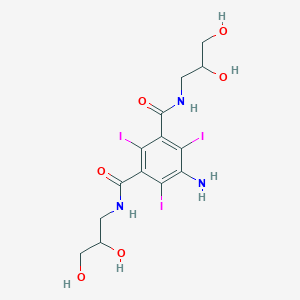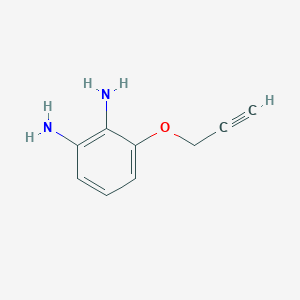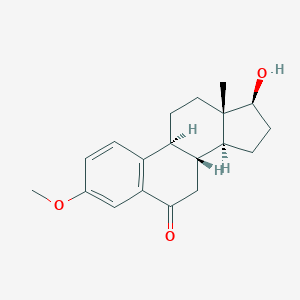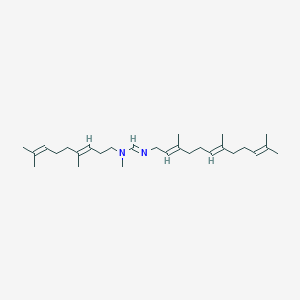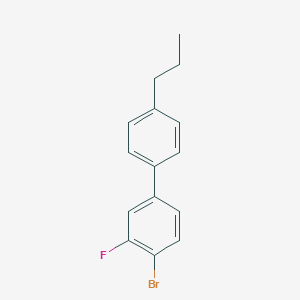
1-Bromo-2-fluoro-4-(4-propylphenyl)benzene
Übersicht
Beschreibung
Pipoxolan Hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is used clinically to relieve smooth muscle spasms, particularly in conditions such as dysmenorrhea, renal colic, and vascular headaches . The compound has also shown potential in treating cerebrovascular diseases by inhibiting neuronal apoptosis and vascular smooth muscle cell migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: in 1968 .
Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pipoxolanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können an der Piperidin-Einheit auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung substituierter Piperidinderivate.
Wissenschaftliche Forschungsanwendungen
Pipoxolanhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wurde auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellmigration untersucht.
Medizin: Potentielle therapeutische Anwendungen bei der Behandlung von zerebrovaskulären Erkrankungen, neurodegenerativen Erkrankungen und Entzündungen
Industrie: Verwendung bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie.
5. Wirkmechanismus
Pipoxolanhydrochlorid entfaltet seine Wirkung durch die Modulation mehrerer Pfade:
Glatte Muskelrelaxation: Hemmt Phosphodiesterase und hält die Cyclic-AMP-Spiegel aufrecht, wodurch der Kalziumeinstrom in glatte Muskelzellen verhindert wird.
Entzündungshemmend: Unterdrückt entzündungsfördernde Faktoren wie NF-κB, AP-1 und STATs, während antioxidative Pfade wie Nrf2 aktiviert werden.
Ähnliche Verbindungen:
Drotaverinhydrochlorid: Ein weiteres krampflösendes Mittel, das zur Linderung von glatten Muskelkrämpfen eingesetzt wird.
Papaverinhydrochlorid: Wird zur Behandlung von Vasospasmen und zur Verbesserung des Blutflusses eingesetzt.
Mebeverinhydrochlorid: Häufig zur Behandlung des Reizdarmsyndroms eingesetzt.
Einzigartigkeit: Pipoxolanhydrochlorid ist einzigartig durch seine doppelte Wirkung als krampflösendes und neuroprotektives Mittel.
Wirkmechanismus
Pipoxolan Hydrochloride exerts its effects by modulating multiple pathways:
Smooth Muscle Relaxation: Inhibits phosphodiesterase and maintains cyclic-AMP levels, preventing calcium entry into smooth muscle cells.
Neuroprotection: Modulates neurotransmitter systems, increasing levels of dopamine and serotonin, which are critical for mood regulation and cognitive function.
Anti-inflammatory: Suppresses inflammatory factors such as NF-κB, AP-1, and STATs, while activating antioxidative pathways like Nrf2.
Vergleich Mit ähnlichen Verbindungen
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.
Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.
Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWDOHMFHCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601305 | |
| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149647-66-5 | |
| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

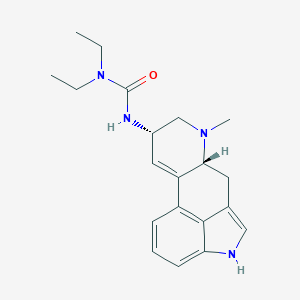
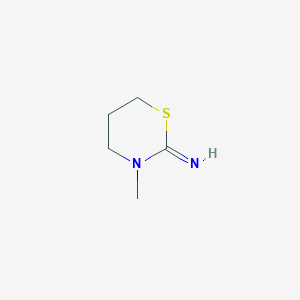

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

